2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide
Description
Background on Purine Derivatives in Medicinal Chemistry
Purines, characterized by a fused pyrimidine-imidazole ring system, serve as fundamental building blocks in nucleic acids and cellular energy transfer molecules (e.g., ATP, GTP). Their structural versatility has made them indispensable in drug discovery, with derivatives exhibiting anticancer, antiviral, and immunomodulatory activities. The planar aromatic structure of purines enables interactions with enzymes involved in nucleotide biosynthesis, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidylate synthase, making them potent antimetabolites.
Recent advances have focused on modifying the purine core at positions 2, 6, 8, and 9 to enhance selectivity and reduce off-target effects. For example, 6-mercaptopurine (6-MP) and azathioprine, both thiopurine analogs, inhibit DNA synthesis in leukemic cells by incorporating into nucleic acids as fraudulent bases. Similarly, 8-substituted purines have gained attention for their ability to modulate adenosine receptors and kinase signaling pathways.
Table 1: Selected Purine Derivatives and Their Therapeutic Applications
Historical Development of Thiopurine-Based Compounds
The therapeutic utility of thiopurines emerged in the 1950s with the discovery of 6-MP’s antileukemic activity. Early studies demonstrated that replacing the hydroxyl group at position 6 with a thiol moiety conferred antimetabolite properties, disrupting purine salvage pathways. This breakthrough led to the development of azathioprine, a prodrug of 6-MP, which found applications in immunosuppression for organ transplantation and autoimmune disorders.
Structural optimization efforts in the 1980s–2000s explored substitutions at position 8, where the introduction of sulfanyl (-S-) groups improved metabolic stability and target affinity. For instance, 8-sulfanyladenosine analogs showed enhanced inhibition of RNA polymerase in hepatitis C virus replication studies. These findings established 8-sulfanyl purines as a viable strategy for overcoming resistance mechanisms in antiviral and anticancer therapies.
Emergence of 8-Sulfanyl Purine Research
The 8-sulfanyl modification has become a focal point in purine medicinal chemistry due to its dual role in enhancing electronic properties and enabling covalent interactions with biological targets. Quantum mechanical studies suggest that the sulfanyl group increases electron density at position 8, facilitating π-stacking interactions with aromatic residues in enzyme active sites. Additionally, the sulfur atom can participate in disulfide bond formation or coordinate metal ions, as seen in metalloenzyme inhibitors.
Recent synthetic efforts have yielded compounds like 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione, which demonstrated nanomolar IC~50~ values against tyrosine kinase receptors in preclinical models. Such advancements underscore the potential of 8-sulfanyl purines as multitarget agents capable of addressing complex disease pathways.
Significance of N-Phenylacetamide Functionalized Purines
The incorporation of N-phenylacetamide moieties into purine scaffolds represents a strategic approach to improving pharmacokinetic properties. The phenylacetamide group enhances lipophilicity, promoting blood-brain barrier penetration, while the acetamide linkage provides hydrogen-bonding sites for target engagement. For example, 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide exhibited submicromolar activity against breast cancer cell lines (MCF-7, IC~50~ = 0.89 μM) in vitro, attributed to its dual inhibition of topoisomerase II and cyclin-dependent kinases.
Key Structural Features of N-Phenylacetamide Purines:
- Aryl Group : Modulates solubility and target selectivity.
- Acetamide Spacer : Facilitates conformational flexibility for optimal binding.
- Sulfanyl Bridge : Enhances electronic interactions with catalytic residues.
Current Research Landscape and Objectives
Contemporary studies on 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide aim to elucidate its mechanism of action and optimize its scaffold for clinical translation. Priorities include:
- Synthetic Methodology : Developing regioselective routes for 8-sulfanyl functionalization, such as Mitsunobu reactions or nucleophilic displacement of 8-bromo precursors.
- Structure-Activity Relationships (SAR) : Systematic variation of the allyl (prop-2-en-1-yl) and phenylacetamide groups to balance potency and toxicity.
- Target Identification : Profiling against kinase panels and epigenetic regulators (e.g., histone deacetylases) using computational docking and proteomics.
Ongoing clinical trials of related purine analogs, such as clofarabine and forodesine, provide a framework for evaluating pharmacokinetic challenges specific to 8-sulfanyl derivatives, including oral bioavailability and metabolic clearance.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-4-10-23-14-15(21(2)18(26)22(3)16(14)25)20-17(23)27-11-13(24)19-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLNZKPJMWUEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide (referred to as compound C406-0202 ) is a purine derivative that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O5
- Molecular Weight : 384.39 g/mol
- IUPAC Name : 4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-ethoxybenzaldehyde
- Chemical Structure :
Chemical Structure
The biological activity of compound C406-0202 is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor . PDE inhibitors are known to enhance intracellular levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in various cellular processes such as inflammation and cell proliferation.
Key Mechanisms:
- Inhibition of PDE Enzymes : The compound has shown promising results in inhibiting specific PDE isoforms, leading to increased cAMP levels and subsequent anti-inflammatory effects in cellular models .
- Induction of Apoptosis : In cancer cell lines, compound C406-0202 has been reported to induce apoptosis by modulating apoptotic pathways. For instance, it increases the Bax/Bcl-2 ratio and downregulates phosphorylated Akt protein levels .
Anticancer Potential
Recent studies have highlighted the anticancer properties of compound C406-0202. It has been tested against various cancer cell lines including non-small cell lung cancer (NSCLC) cells (H460 and A549), demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| H460 | 5.93 ± 0.97 | Induces apoptosis |
| A549 | 6.76 ± 0.25 | Induces apoptosis |
These results indicate that compound C406-0202 may serve as a potential therapeutic agent for NSCLC treatment due to its ability to selectively induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Anti-inflammatory Activity
In addition to its anticancer effects, compound C406-0202 has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Study on NSCLC Cells : In vitro experiments revealed that treatment with compound C406-0202 resulted in a dose-dependent increase in apoptosis among NSCLC cell lines H460 and A549. Flow cytometry analysis showed significant apoptotic rates correlating with increased concentrations of the compound .
- Pharmacokinetics and Metabolism : The metabolic stability of compound C406-0202 was assessed using human liver microsomes. The study indicated that the compound is metabolically stable with no significant degradation over time, suggesting favorable pharmacokinetic properties for further development .
Scientific Research Applications
Pharmacological Applications
1. Phosphodiesterase Inhibition
Research has indicated that derivatives of purine compounds, including the target compound, can act as phosphodiesterase (PDE) inhibitors. PDE inhibitors are crucial in treating various conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory responses and airway remodeling. Studies have shown that certain purine derivatives exhibit dual inhibition of multiple PDE subtypes (PDE1, PDE3, PDE4), leading to enhanced therapeutic effects compared to selective inhibitors .
2. Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Specifically, it has demonstrated efficacy against Mycobacterium tuberculosis through inhibition of Mur enzymes. Structural modifications on the phenyl ring have been linked to improved activity against tuberculosis, suggesting that the compound could serve as a lead structure for developing new antimycobacterial agents .
3. Anti-inflammatory Effects
Due to its ability to inhibit specific PDEs, this compound has shown promise in reducing inflammation. The modulation of cyclic nucleotide levels can lead to decreased inflammatory mediator release, making it a candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Dual PDE Inhibition
In a study focusing on airway smooth muscle cells (ASMCs), compounds similar to 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide were tested for their effects on cell proliferation and contractility. The results indicated that these compounds could significantly reduce ASMC responses associated with asthma exacerbations by inhibiting multiple PDE isoforms simultaneously .
Case Study 2: Antimycobacterial Activity
Another research effort evaluated the anti-tuberculosis activity of purine derivatives. The study found that modifications on the phenyl ring enhanced the hydrophilicity of the compounds, correlating with increased efficacy against Mycobacterium tuberculosis. The lead compound from this series exhibited a minimum inhibitory concentration (MIC) lower than that of standard treatments like ethambutol .
Comparison with Similar Compounds
Structural Analogues with Varying 7-Position Substituents
The 7-position substituent significantly influences solubility, bioavailability, and target engagement. Key analogues include:
Key Trends :
- Alkyl/Aryl Chains : Longer chains (e.g., hexadecyl ) increase logP but reduce solubility.
- Electron-Withdrawing Groups : Chlorine in enhances dipole interactions but may elevate toxicity.
- Alkenyl Groups : Prop-2-en-1-yl (target) and but-2-en-1-yl balance lipophilicity and conformational flexibility.
Modifications in the Acetamide Group
The N-phenylacetamide moiety is critical for pharmacophore activity. Notable variants include:
Key Insights :
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by copper(I) acetate (Cu(OAc)₂). Key steps include:
- Reagent Ratios: Use equimolar amounts (0.5 mmol) of alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene) and azide (e.g., substituted 2-azido-N-phenylacetamide) .
- Solvent System: Employ tert-butanol-water (3:1) for efficient mixing and reaction progression.
- Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and recrystallize with ethanol to isolate pure product .
Optimization Strategies: - Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2).
- Adjust reaction time (6–8 hours at room temperature) to balance yield and side-product formation .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .
- NMR: Use ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions. For example, triazole protons appear at δ 8.36 ppm, and aromatic protons show distinct splitting patterns .
- X-ray Crystallography: Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). Anisotropic displacement parameters can be visualized via ORTEP for Windows .
Basic: What safety protocols are essential during handling and storage?
Methodological Answer:
- Storage: Keep in a cool, dry environment away from ignition sources (P210). Use airtight containers to prevent moisture absorption .
- Handling: Wear PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Quench reactions with crushed ice before extraction .
Advanced: How can computational methods guide the design of novel derivatives or synthesis pathways?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. Tools like ICReDD integrate computational and experimental data to prioritize viable pathways .
- Molecular Dynamics (MD): Simulate solvent effects and steric interactions using COMSOL Multiphysics to optimize reaction conditions (e.g., solvent polarity, temperature) .
Advanced: How should researchers resolve contradictions in crystallographic data refinement?
Methodological Answer:
- Software Workflow: Process diffraction data with SHELXS/SHELXD for structure solution, then refine with SHELXL. For ambiguous electron density, test multiple disorder models and validate via R-factor convergence (<5% discrepancy) .
- Validation Tools: Use WinGX’s PARST and PLATON to check geometric restraints and hydrogen-bonding networks. Cross-validate with ORTEP visualizations .
Advanced: What statistical approaches address discrepancies in synthetic yield or purity data?
Methodological Answer:
- Design of Experiments (DOE): Apply factorial designs (e.g., 2^k models) to isolate critical variables (catalyst loading, temperature). Analyze via ANOVA to identify significant factors .
- Multivariate Analysis: Use principal component analysis (PCA) to correlate impurity profiles with reaction conditions. Adjust stoichiometry or solvent ratios to minimize byproducts .
Advanced: How can reactor design and process control improve scalability?
Methodological Answer:
- Membrane Separation: Integrate membrane technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste (CRDC subclass RDF2050104) .
- Process Simulation: Model reaction kinetics and mass transfer using Aspen Plus or COMSOL to optimize batch vs. flow reactor configurations .
Advanced: How is AI integrated into experimental workflows for predictive modeling?
Methodological Answer:
- Autonomous Labs: Implement AI-driven platforms (e.g., ICReDD’s feedback loops) to analyze real-time spectroscopic data and adjust reaction parameters (e.g., pH, temperature) .
- Deep Learning: Train neural networks on historical reaction datasets to predict optimal conditions for new derivatives, reducing trial-and-error experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
